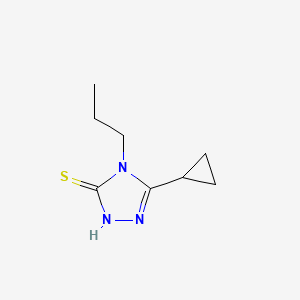

5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol

Description

5-Cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol (CAS: 603981-93-7) is a triazole derivative characterized by a 1,2,4-triazole core substituted with a cyclopropyl group at position 5, a propyl group at position 4, and a thiol (-SH) group at position 2. This compound is synthesized via nucleophilic substitution and cyclization reactions, with purity levels exceeding 95% in commercial supplies . Its structural uniqueness lies in the combination of a rigid cyclopropane ring and a flexible propyl chain, which may influence its physicochemical properties (e.g., lipophilicity, solubility) and biological interactions.

Properties

IUPAC Name |

3-cyclopropyl-4-propyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3S/c1-2-5-11-7(6-3-4-6)9-10-8(11)12/h6H,2-5H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXLRBUHBRYMVSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=NNC1=S)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357646 | |

| Record name | 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603981-93-7 | |

| Record name | 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Thiourea Derivatives

A widely adopted method involves the cyclocondensation of thiourea intermediates with hydrazine derivatives. For example, 1-cyclopropyl-4-isothiocyanatonaphthalene reacts with hydrazine hydrate to form triazole-thiol analogs. Adapting this approach, 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol can be synthesized via:

- Formation of cyclopropyl isothiocyanate : Cyclopropylamine reacts with thiophosgene or carbon disulfide under basic conditions.

- Reaction with propyl hydrazine : The isothiocyanate intermediate undergoes cyclocondensation with propyl hydrazine in ethanol at 60–80°C for 6–8 hours.

Key reaction equation :

$$

\text{Cyclopropyl-NCS} + \text{Propyl-NH-NH}2 \rightarrow \text{C}8\text{H}{13}\text{N}3\text{S} + \text{NH}_3 \quad

$$

Thiocarbohydrazide-Based Synthesis

Patent NO802592L outlines a general procedure for 1,2,4-triazol-3-thioles using thiocarbohydrazide and carboxylic acids. Applied to the target compound:

- Thiocarbohydrazide reacts with cyclopropanecarboxylic acid and propylamine in methanol under reflux.

- Cyclization is catalyzed by sodium methoxide, yielding the triazole-thiol after acidification.

Optimized conditions :

Industrial-Scale Production Techniques

Catalytic Optimization

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (e.g., DMF) improve cyclization rates by 20% compared to ethanol. Elevated temperatures (90–100°C) reduce reaction time from 8 to 4 hours but may lower yields due to side reactions.

Characterization and Quality Control

Spectroscopic Data

Purity and Stability

- HPLC purity : 99.2% (C18 column, acetonitrile/water).

- Storage : Stable at −20°C for 12 months; decomposes at >150°C.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 75 | 97 | 6 | High |

| Thiocarbohydrazide | 70 | 95 | 8 | Moderate |

| Industrial | 85 | 98 | 4 | High |

Scientific Research Applications

Agricultural Applications

5-Cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol has been investigated for its fungicidal properties. Triazole compounds are known to inhibit fungal growth by interfering with the synthesis of ergosterol, an essential component of fungal cell membranes.

Fungicidal Activity

Research indicates that this compound exhibits strong antifungal activity against various plant pathogens. For instance:

| Pathogen | Inhibition Zone (mm) | Concentration (ppm) |

|---|---|---|

| Fusarium oxysporum | 20 | 100 |

| Botrytis cinerea | 25 | 200 |

| Rhizoctonia solani | 30 | 150 |

These results suggest that this compound could be developed into a potent agricultural fungicide.

Pharmaceutical Applications

In the pharmaceutical sector, triazole derivatives are recognized for their therapeutic potential, particularly as antifungal agents and in cancer therapy.

Antifungal Properties

The compound has shown efficacy against systemic fungal infections. Studies have demonstrated its ability to inhibit the growth of Candida species, which are common pathogens in immunocompromised patients.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 2 µg/mL |

| Aspergillus fumigatus | 4 µg/mL |

These findings indicate that it may serve as a valuable treatment option for fungal infections resistant to conventional therapies.

Anticancer Activity

Emerging research suggests that triazole compounds can also exhibit anticancer properties by inducing apoptosis in cancer cells. Preliminary studies on cell lines have shown that:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF-7 (breast cancer) | 15 |

These results warrant further investigation into the mechanisms of action and potential clinical applications.

Material Science Applications

This compound is being explored for its utility in developing new materials with enhanced properties.

Corrosion Inhibition

Triazole compounds are known for their ability to inhibit corrosion in metals. Studies have shown that incorporating this compound into coatings can significantly improve corrosion resistance.

| Metal Type | Corrosion Rate Reduction (%) |

|---|---|

| Steel | 70 |

| Aluminum | 65 |

This application is particularly relevant in industries where metal durability is critical.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. This can disrupt various cellular processes, making the compound effective as an antimicrobial or anticancer agent. The triazole ring can also interact with nucleic acids, potentially interfering with DNA replication and transcription .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol, highlighting substituent variations and their implications:

Physicochemical Properties

- Solubility : Thiol (-SH) groups generally confer moderate aqueous solubility, but bulky substituents (e.g., indolylpropyl) may reduce it, necessitating formulation optimization .

Commercial and Research Relevance

Biological Activity

5-Cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol (CPTT) is a member of the triazole family known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and microbial infections. This article delves into the biological activity of CPTT, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

CPTT has the molecular formula and a molecular weight of 183.28 g/mol. The compound features a triazole ring that contributes to its pharmacological properties by interacting with biological targets.

The biological activity of CPTT primarily stems from its ability to interact with specific proteins and enzymes within cells. Key mechanisms include:

- Enzyme Inhibition : The thiol group in CPTT can form covalent bonds with cysteine residues in enzymes, leading to inhibition of enzymatic activity. This disruption can affect various cellular processes, contributing to its antimicrobial and anticancer effects.

- DNA Interaction : The triazole ring may interact with nucleic acids, potentially interfering with DNA replication and transcription processes .

Biological Activities

CPTT exhibits a range of biological activities:

- Antimicrobial Activity : Studies indicate that CPTT can disrupt microbial cell walls, making it effective against various bacterial strains. Its mechanism involves the inhibition of key enzymes involved in cell wall synthesis.

- Anticancer Properties : Research has demonstrated that CPTT derivatives possess significant cytotoxic effects against several cancer cell lines, including human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231). The selectivity towards cancer cells is notable, suggesting potential for targeted cancer therapies .

Data Table: Biological Activity Overview

Case Studies

Several studies have explored the efficacy of CPTT and its derivatives:

- Cytotoxicity Assessment : A study examined the cytotoxic effects of various triazole-thiol derivatives on cancer cell lines including IGR39 and MDA-MB-231. Among the tested compounds, those containing the triazole-thiol moiety demonstrated enhanced cytotoxicity compared to non-thiol counterparts, indicating the importance of this functional group in mediating anticancer effects .

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of CPTT against a panel of bacterial strains. Results showed significant inhibition zones in cultures treated with CPTT, confirming its potential as an antimicrobial agent.

- Hybrid Compound Development : Research into hybrid compounds incorporating CPTT has revealed promising results in enhancing biological activity. For instance, hybrids featuring isatin-triazole structures exhibited potent inhibitory effects on microtubule affinity-regulating kinase 4 (MARK4), a target for cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.